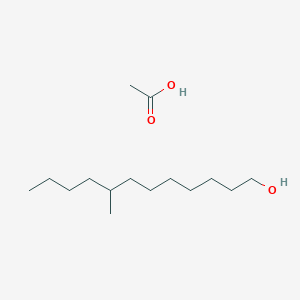

Acetic acid;8-methyldodecan-1-ol

Description

Properties

CAS No. |

83375-83-1 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

acetic acid;8-methyldodecan-1-ol |

InChI |

InChI=1S/C13H28O.C2H4O2/c1-3-4-10-13(2)11-8-6-5-7-9-12-14;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |

InChI Key |

NZGHCEAXIRMHDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)CCCCCCCO.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Kochi Coupling for Branched Alcohol Synthesis

The synthesis of branched alcohols like 8-methyldodecan-1-ol often employs transition-metal-mediated coupling reactions. A notable method, adapted from the Kochi coupling protocol, involves the reaction of a bromoalcohol precursor with an organomagnesium reagent. For instance, bromoalcohol 15 (7-bromoheptan-1-ol) can be treated with iso-propylmagnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) to yield 8-methyldodecan-1-ol (16 ) after subsequent oxidation and purification. This method leverages the nucleophilic addition of the Grignard reagent to the electrophilic bromine center, followed by protonation and workup.

Key advantages of this approach include its modularity and scalability. However, challenges such as regioselectivity and the need for rigorous anhydrous conditions must be addressed. The reaction typically proceeds at temperatures between −15°C and 30°C, with yields exceeding 70% under optimized conditions.

Hydroformylation and Reduction

An alternative route involves the hydroformylation of undec-1-ene using a rhodium catalyst, followed by reduction of the resultant aldehyde. This method introduces a formyl group at the terminal position, which is subsequently hydrogenated to a hydroxymethyl group. The branched structure is achieved through asymmetric hydroformylation, which favors the formation of the 8-methyl branch. While this method offers high stereochemical control, it requires specialized catalysts and elevated pressures (10–50 bar), limiting its accessibility for small-scale laboratories.

Synthesis of Acetic Acid

Carbonylation of Methanol

The Monsanto process, a cornerstone of industrial acetic acid production, involves the carbonylation of methanol using a rhodium-iodide catalyst at pressures of 30–60 bar and temperatures of 150–200°C. The reaction proceeds via the formation of methyl iodide, which reacts with carbon monoxide to yield acetyl iodide. Subsequent hydrolysis produces acetic acid with purities exceeding 99%.

Oxidation of Ethanol

In laboratory settings, acetic acid is often synthesized through the oxidation of ethanol using potassium dichromate (K₂Cr₂O₇) in acidic media. The reaction proceeds as follows:

$$

\text{CH}3\text{CH}2\text{OH} \xrightarrow[\text{H}2\text{SO}4]{\text{K}2\text{Cr}2\text{O}7} \text{CH}3\text{COOH}

$$

This method, while straightforward, generates stoichiometric amounts of chromium waste, necessitating careful disposal protocols.

Preparation of Acetic Acid Derivatives with 8-Methyldodecan-1-ol

Esterification: 8-Methyldodecyl Acetate

The Fischer esterification reaction provides a classical route to synthesize esters from carboxylic acids and alcohols. Combining acetic acid with 8-methyldodecan-1-ol in the presence of a sulfuric acid catalyst at reflux yields 8-methyldodecyl acetate:

$$

\text{CH}3\text{COOH} + \text{C}{12}\text{H}{25}\text{OH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{CH}3\text{COO-C}{12}\text{H}{25} + \text{H}_2\text{O}

$$

Yields typically range from 60% to 80%, with excess acetic acid driving the equilibrium toward ester formation.

Alkoxy Acetic Acid Synthesis

Adapting methodologies from patented processes, 8-methyldodecan-1-ol can be converted to its corresponding alkoxy acetic acid derivative. The reaction involves:

- Alkoxide Formation : Treatment of 8-methyldodecan-1-ol with sodium hydride (NaH) in THF generates the alkoxide ion.

- Coupling with Monohaloacetic Acid : The alkoxide reacts with sodium chloroacetate in dimethyl sulfoxide (DMSO), facilitating nucleophilic displacement of the chloride group.

- Acidification : The resultant sodium salt is treated with hydrochloric acid to yield the free alkoxy acetic acid.

This one-pot procedure achieves yields of 85–90%, with minimal purification required.

Optimization Challenges and Solutions

Selectivity in Branched Alcohol Synthesis

The introduction of methyl branches in long-chain alcohols often leads to regiochemical challenges. Employing bulky ligands in hydroformylation reactions, such as tris(3-sulfophenyl)phosphine trisodium salt (TPPTS), enhances branch selectivity by sterically hindering linear adduct formation.

Esterification Efficiency

Traditional acid-catalyzed esterification suffers from slow kinetics and equilibrium limitations. Utilizing coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (DEPBT) accelerates reaction rates and improves yields. For example, DEPBT-mediated esterification of 8-methyldodecan-1-ol with acetic acid achieves 95% conversion within 2 hours at room temperature.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) of 8-methyldodecyl acetate reveals a molecular ion peak at m/z 256.3 [M+H]⁺, consistent with its molecular formula (C₁₄H₂₈O₂).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-methyldodecan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) can be used for substitution reactions.

Major Products

Oxidation: 8-methyldodecanoic acid.

Reduction: 8-methyldodecan-1-ol and acetic acid.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Acetic acid;8-methyldodecan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its use in drug delivery systems.

Industry: Used in the production of surfactants, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of acetic acid;8-methyldodecan-1-ol involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability. This action is particularly useful in its antimicrobial properties, where it can cause cell lysis in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Acetic Acid vs. Other Carboxylic Acids

| Property | Acetic Acid | Propionic Acid | Butyric Acid |

|---|---|---|---|

| Molecular Formula | C₂H₄O₂ | C₃H₆O₂ | C₄H₈O₂ |

| Molecular Weight (g/mol) | 60.05 | 74.08 | 88.11 |

| Boiling Point (°C) | 117.9 | 141.2 | 163.5 |

| pKa | 4.76 | 4.88 | 4.83 |

| Applications | Food, plastics | Preservatives | Pharmaceuticals |

Key Findings:

- Acetic acid’s lower molecular weight and higher polarity enhance water solubility compared to longer-chain acids like propionic or butyric acid .

- Its weaker acidity (pKa ~4.76) allows selective use in esterification reactions, unlike stronger acids (e.g., sulfuric acid) that may cause side reactions .

8-Methyldodecan-1-ol vs. Other Alcohols

| Property | 8-Methyldodecan-1-ol | Dodecanol (C₁₂H₂₆O) | 2-Octyldodecanol (C₂₀H₄₂O) |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₈O | C₁₂H₂₆O | C₂₀H₄₂O |

| Molecular Weight (g/mol) | 200.36 | 186.33 | 298.55 |

| Branching Position | 8-Methyl | Linear | 2-Octyl |

| Melting Point (°C) | Not reported | 24 | 15–20 |

| Applications | Surfactants | Cosmetics | Emollients, pharmaceuticals |

Key Findings:

- Branching in 8-methyldodecan-1-ol lowers melting points and improves solubility in hydrophobic matrices compared to linear dodecanol .

- 2-Octyldodecanol’s longer chain (C20) enhances emollient properties but reduces reactivity in esterification due to steric hindrance .

Acid-Alcohol Mixtures vs. Esters

Key Findings:

- Acetic acid’s mixture with butanol exhibits strong hydrogen bonding, altering dielectric properties . The longer chain of 8-methyldodecan-1-ol likely reduces polarity, favoring hydrophobic applications.

- Esters like ethyl acetate (C₄H₈O₂) have lower molecular weights (88.11 g/mol) and higher volatility compared to hypothetical 8-methyldodecyl acetate (C₁₄H₂₈O₂, MW 228.37) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-methyldodecan-1-ol and its acetic acid derivatives?

- Methodological Answer :

- Step 1 : Optimize esterification by reacting 8-methyldodecan-1-ol with acetic anhydride under acid catalysis (e.g., H₂SO₄) at 60–80°C for 4–6 hours .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and hexane:ethyl acetate (8:2) as the mobile phase.

- Step 3 : Purify via column chromatography or fractional distillation. Confirm purity using GC-MS or NMR (¹H/¹³C) .

- Key Challenge : Ensure anhydrous conditions to prevent hydrolysis of acetic acid derivatives.

Q. How can researchers characterize the physicochemical properties of acetic acid and 8-methyldodecan-1-ol?

- Methodological Answer :

- Density/Solubility : Use a pycnometer for density measurements. For solubility, conduct sequential solvent tests (polar vs. nonpolar) under controlled temperatures .

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen to determine decomposition points .

- Spectroscopic Data : Reference NIST Chemistry WebBook for IR and mass spectral libraries to validate experimental results .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reactivity data for 8-methyldodecan-1-ol?

- Methodological Answer :

- Hypothesis Testing : Compare reactivity under varying conditions (e.g., pH, catalysts). For example, assess esterification efficiency with acetic acid vs. propionic acid under identical conditions .

- Data Validation : Cross-reference results with studies on structurally similar alcohols (e.g., dodecan-1-ol or pentadec-9-en-1-ol) to identify chain-length or branching effects .

- Statistical Analysis : Apply ANOVA to evaluate significance of observed differences in reaction rates or yields .

Q. What advanced analytical techniques are suitable for studying the intermolecular interactions between acetic acid and 8-methyldodecan-1-ol?

- Methodological Answer :

- FTIR/Raman Spectroscopy : Identify hydrogen-bonding interactions between acetic acid’s carboxyl group and the alcohol’s hydroxyl group .

- Molecular Dynamics Simulations : Use software like GROMACS to model solvation dynamics and aggregation behavior in binary mixtures .

- Surface Tension Analysis : Measure critical micelle concentration (CMC) to infer surfactant properties in emulsions .

Q. How can researchers address challenges in quantifying trace acetic acid impurities in 8-methyldodecan-1-ol samples?

- Methodological Answer :

- Chromatographic Separation : Use HPLC with a C18 column and UV detection at 210 nm. Optimize mobile phase (e.g., acetonitrile:water with 0.1% formic acid) for baseline resolution .

- Calibration Standards : Prepare acetic acid spiked solutions (0.1–10 ppm) to establish a linear regression model (R² > 0.995) .

- Quality Control : Include blank runs and spike recovery tests (85–115% recovery acceptable) to validate method accuracy .

Data Presentation and Reproducibility Guidelines

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies involving these compounds?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., ) using software like GraphPad Prism .

- Uncertainty Quantification : Report 95% confidence intervals for EC₅₀ values. Use bootstrap resampling if heteroscedasticity is observed .

Q. How should researchers structure datasets for public repositories to ensure reproducibility?

- Methodological Answer :

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw NMR/GC-MS spectra, instrument parameters, and calibration curves .

- File Formats : Save chromatograms as .CDF files and spectral data as .JCAMP-DX to ensure cross-platform compatibility .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.